Orthogonal Reactivity: Br vs. F Selectivity in Sonogashira Coupling with 2-Fluoronitrobenzene
In a direct head-to-head reactivity comparison, 4-bromo-2-fluoro-1-nitrobenzene undergoes a Sonogashira reaction with 2-fluoronitrobenzene, and the reaction affords predominantly the bromo displacement product . This outcome demonstrates a significant kinetic preference for C(sp2)-Br activation over C(sp2)-F activation under standard Pd/Cu-catalyzed conditions. In contrast, a mono-halogenated analog like 4-bromo-1-nitrobenzene lacks the fluorine site and thus cannot provide this orthogonal handle, while 2-fluoro-1-nitrobenzene would not engage in this specific cross-coupling due to the absence of the more labile bromine.
| Evidence Dimension | Chemoselectivity (Br vs. F activation) in Sonogashira coupling |
|---|---|
| Target Compound Data | Predominantly bromo displacement product |
| Comparator Or Baseline | 4-Bromo-1-nitrobenzene (no fluorine site) and 2-Fluoro-1-nitrobenzene (no bromine site) |
| Quantified Difference | Qualitative outcome; selective Br functionalization with F retention. |
| Conditions | Sonogashira reaction with 2-fluoronitrobenzene (Pd/Cu catalysis). |
Why This Matters
This orthogonal reactivity allows for sequential functionalization—first at the bromine site via cross-coupling, then at the fluorine site via nucleophilic aromatic substitution—enabling the construction of complex, highly substituted aromatics not accessible from simpler analogs.
